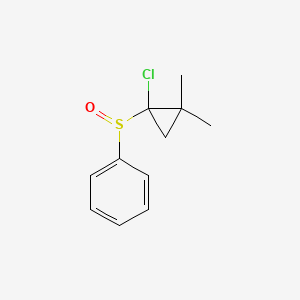

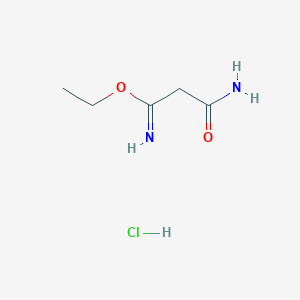

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

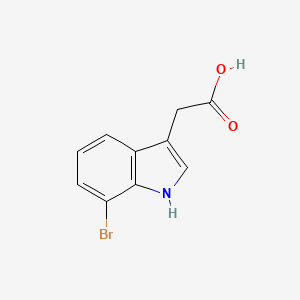

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid, also known as Boc-Amp, is an amino acid derivative commonly used in organic synthesis. It is a versatile building block for the synthesis of various compounds, such as peptides, peptidomimetics, and other bioactive molecules. Boc-Amp is widely used in medicinal chemistry, drug discovery, and biotechnology due to its unique properties and versatility.

科学的研究の応用

Expedient Method for Resolution of Amino Acids

A study by Bösch et al. (2001) introduces an expedient method for resolving 3-Amino-3-(3‘-pyridyl)propionic Acid and related compounds. The method involves selective crystallization of a diastereomeric salt of a carboxylic acid precursor with (1R,2S)-(−)-ephedrine, demonstrating the compound's utility in achieving high enantiomeric purity for these amino acids (Bösch et al., 2001).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) discuss the use of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid in the N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in protecting amine groups during synthesis. The study highlights an efficient and environmentally benign catalyst system for the tert-butoxycarbonylation process, furthering its application in peptide synthesis (Heydari et al., 2007).

Enantioselective Synthesis of N-heterocycles

Seki, Tanaka, and Kitamura (2012) explore the compound's use in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles, employing a catalytic approach that underscores the compound's versatility in synthesizing complex organic structures with high enantiomer ratios. This work opens avenues for the compound's application in natural product synthesis and the development of biologically active molecules (Seki et al., 2012).

Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles

Marques and Burke (2016) highlight the compound's role in the modular catalytic synthesis of 3-amino-3-aryl-2-oxindoles, a class of compounds with significant biological activity. The study emphasizes the low catalyst loading and the wide scope of functional group compatibility, showcasing the compound's efficiency and versatility in organic synthesis (Marques & Burke, 2016).

Thermodynamic Models and Solubility

Fan et al. (2016) provide an analysis of the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents, offering insights into the thermodynamic models for determining solubility. This research is crucial for understanding the compound's physical properties and optimizing conditions for its use in synthesis and material science applications (Fan et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, ®-N-Boc-(3-Pyridyl)alanine, indicates that it may cause an allergic skin reaction . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. Contaminated work clothing should not be allowed out of the workplace .

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427489 |

Source

|

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500788-96-5 |

Source

|

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)